molecular formula C10H7NO2 B8816244 Indole-3,6-dicarboxaldehyde

Indole-3,6-dicarboxaldehyde

Cat. No. B8816244
M. Wt: 173.17 g/mol
InChI Key: MHMFLYFGFZTCGJ-UHFFFAOYSA-N
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Patent
US04894386

Procedure details

Phosphorous oxychloride (48.2 ml) was added dropwise to stirred N,N-dimethylformamide (72.8 ml) at 0° (internal temperature). Stirring was continued for about 1 hour, and a solution of 6-formylindole (32.7 g) (see Example 12, part b) in N,N-dimethylformamide (444 ml) was added dropwise, while maintaining the internal temperature at 0°. The cooling bath was removed and the mixture stirred for 18 hours before water (1 liter) was added and the mixture heated under reflux for 15 min. The mixture was cooled in an ice bath; and the precipitated product isolated by filtration, washed with water and dried under vacuum to give 3,6-diformylindole (33.97 g, 87%); mp 200°-203°; NMR (250 MHz, DMSO-d6): 7.75(dd, J=8.25, 1.25 Hz, 1H, H5 -indole), 8.10(s, 1H, H2 -indole), 8.24(d, J=8.25 Hz, 1H, H4 -indole), 8.57(s, 1H, H7 -indole), 10.00(s, 1H, CHO), 10.06(s, 1H, CHO); 12.61(br s, 1H, NH).
Quantity
48.2 mL
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step Two
Quantity
444 mL
Type
reactant
Reaction Step Two
Quantity
72.8 mL
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH:6]([C:8]1[CH:16]=[C:15]2[C:11]([CH:12]=[CH:13][NH:14]2)=[CH:10][CH:9]=1)=[O:7].CN(C)[CH:19]=[O:20]>>[CH:19]([C:12]1[C:11]2[C:15](=[CH:16][C:8]([CH:6]=[O:7])=[CH:9][CH:10]=2)[NH:14][CH:13]=1)=[O:20]

Inputs

Step One
Name
Quantity
48.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
32.7 g
Type
reactant
Smiles
C(=O)C1=CC=C2C=CNC2=C1
Name
Quantity
444 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
72.8 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 0°
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture stirred for 18 hours before water (1 liter)
Duration
18 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
and the precipitated product isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=CNC2=CC(=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.97 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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